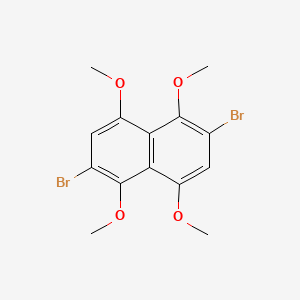
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene is a brominated naphthalene derivative characterized by the presence of two bromine atoms and four methoxy groups attached to a naphthalene core
Vorbereitungsmethoden
The synthesis of 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene typically involves the bromination of 1,4,5,8-tetramethoxynaphthalene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. The reaction mixture is usually stirred at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the bromine atoms.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of n-type semiconducting polymers and dyes for organic solar cells and field-effect transistors.
Bioimaging: The compound’s derivatives are explored for use in bioimaging applications due to their fluorescent properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active molecules, including potential anti-cancer agents.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene is primarily related to its ability to participate in electron transfer processes. The bromine atoms and methoxy groups influence the compound’s electronic properties, making it suitable for use in organic electronics and as a precursor for more complex molecules. The exact molecular targets and pathways depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene include:
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: This compound is used in the synthesis of naphthalene diimides for organic electronics.
8-Phenyl-2,6-dibromo-1,3,5,7-tetramethyl BODIPY: Used in photodynamic therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which impart distinct electronic properties and reactivity compared to other brominated naphthalene derivatives.
Eigenschaften
CAS-Nummer |
123707-36-8 |
|---|---|
Molekularformel |
C14H14Br2O4 |
Molekulargewicht |
406.07 g/mol |
IUPAC-Name |
2,6-dibromo-1,4,5,8-tetramethoxynaphthalene |
InChI |
InChI=1S/C14H14Br2O4/c1-17-9-5-7(15)14(20-4)12-10(18-2)6-8(16)13(19-3)11(9)12/h5-6H,1-4H3 |
InChI-Schlüssel |
QZUPVUWTGMTJHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C2=C1C(=C(C=C2OC)Br)OC)OC)Br |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(=C(C=C2OC)Br)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















